molecular formula C22H14BrF2N3O2 B14971647 N-(4-bromo-2-fluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B14971647
M. Wt: 470.3 g/mol
InChI Key: ULVNHDDWCMZJPZ-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of Bromine and Fluorine Atoms: The bromine and fluorine atoms are introduced through halogenation reactions using reagents such as bromine and fluorine gas or their derivatives.

    Coupling Reactions: The final step involves coupling the naphthyridine core with the appropriate phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMO-2-FLUOROBENZOYL)MORPHOLINE
  • 4-BROMO-2-FLUOROPHENYLACETIC ACID
  • 4’-BROMO-2’-FLUOROACETANILIDE

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE stands out due to its unique naphthyridine core and the presence of both bromine and fluorine atoms

Properties

Molecular Formula

C22H14BrF2N3O2

Molecular Weight

470.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C22H14BrF2N3O2/c23-15-7-8-19(18(25)11-15)27-21(29)16-10-13-5-3-9-26-20(13)28(22(16)30)12-14-4-1-2-6-17(14)24/h1-11H,12H2,(H,27,29)

InChI Key

ULVNHDDWCMZJPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=C(C=C(C=C4)Br)F)F

Origin of Product

United States

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